molecular formula C13H8ClFO3 B6403938 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261961-87-8

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6403938
CAS RN: 1261961-87-8
M. Wt: 266.65 g/mol
InChI Key: FLOPXYGDXPQNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid (also known as 2-F-C5H4ClO2) is a small molecule that has been used in a variety of scientific research applications due to its unique chemical structure. This molecule is composed of a benzene ring with two chlorine atoms, a hydroxyl group, and a fluorine atom, and it has been used in the synthesis of a variety of compounds. This molecule has also been used in a variety of biochemical and physiological studies due to its ability to interact with various biological systems.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid has been used in a variety of scientific research applications. One example is its use as a substrate for the synthesis of a variety of compounds, such as 2-fluoro-4-chloro-5-hydroxyphenyl acetic acid and 2-fluoro-4-chloro-5-hydroxyphenyl benzoic acid. This molecule has also been used in studies of enzyme kinetics and has been used to study the effects of various inhibitors on enzymes. Additionally, this molecule has been used in studies of the effects of drugs on various biological systems.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid is not fully understood. However, it is believed that this molecule interacts with various biological systems by forming hydrogen bonds with amino acids in proteins. This interaction can modify the structure and function of proteins, leading to changes in cellular processes. Additionally, this molecule can interact with other molecules, such as nucleic acids and lipids, and can affect their structure and function.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid has been shown to have a variety of biochemical and physiological effects. For example, this molecule has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain. Additionally, this molecule has been shown to have an effect on the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid in laboratory experiments has a number of advantages. This molecule is relatively inexpensive and can be easily synthesized in large quantities. Additionally, this molecule is stable and can be stored for long periods of time. However, this molecule is also highly toxic and should be handled with caution. Additionally, this molecule should not be used in experiments involving human subjects.

Future Directions

There are a number of potential future directions for research involving 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid. One potential direction is to investigate the effects of this molecule on other biological systems, such as the cardiovascular and nervous systems. Additionally, further studies could be conducted to explore the effects of this molecule on other enzymes and proteins. Additionally, this molecule could be used in the development of new drugs for the treatment of various diseases. Finally, this molecule could be used in the development of new compounds for use in a variety of scientific research applications.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid can be achieved through a number of different methods. One of the most commonly used methods is the direct reaction of 2-chloro-5-hydroxyphenyl acetic acid with sodium fluoride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields and can be used to synthesize a variety of different compounds. Another method of synthesis is the reaction of 2-chloro-5-hydroxyphenyl acetic acid with fluorobenzene in the presence of a base. This method is also efficient and produces the desired product in high yields.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPXYGDXPQNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690478
Record name 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-87-8
Record name 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.